molecular formula C7H10BrClN2 B582167 (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride CAS No. 1257535-62-8

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride

Cat. No.: B582167
CAS No.: 1257535-62-8
M. Wt: 237.525
InChI Key: QHHHKIUFXYOZLY-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride typically involves the bromination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The use of automated reactors and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It is also employed in the development of new pharmaceuticals and bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of their pharmacological effects.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-pyridinyl)methanamine hydrochloride
  • (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
  • (3-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride

Uniqueness

(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of the bromine atom at the 3-position and the methyl group at the 5-position confer distinct chemical properties and reactivity. This unique structure makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHHKIUFXYOZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694174
Record name 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-62-8
Record name 2-Pyridinemethanamine, 3-bromo-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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